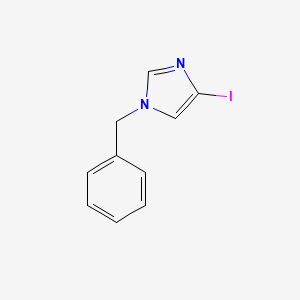

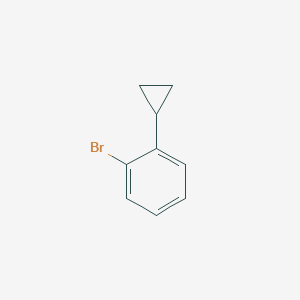

![molecular formula C6H3BrS2 B1281055 2-ブロモチエノ[3,2-b]チオフェン CAS No. 25121-82-8](/img/structure/B1281055.png)

2-ブロモチエノ[3,2-b]チオフェン

概要

説明

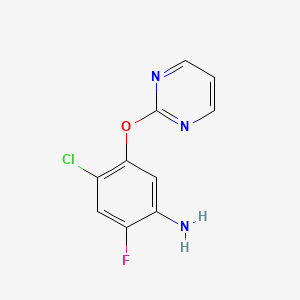

2-Bromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6H3BrS2 and its molecular weight is 219.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromothieno[3,2-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothieno[3,2-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機オプトエレクトロニクス材料

2-ブロモチエノ[3,2-b]チオフェンは、有機オプトエレクトロニクス材料の合成における重要な中間体です . これらの材料は、有機電池や太陽電池などの電子デバイスに潜在的な用途があります .

蛍光色素

この化合物は、蛍光色素の合成にも使用されます . これらの色素は、生体イメージング、化学センシング、発光ダイオード(LED)など、幅広い用途があります .

電界効果トランジスタ

2-ブロモチエノ[3,2-b]チオフェン系ポリマーは、有機電界効果トランジスタ(OFET)の製造に使用されます . OFETは、フレキシブルディスプレイやウェアラブルセンサーなど、フレキシブル電子デバイスの重要な構成要素です .

太陽電池

チエノ[3,2-b]チオフェン系化合物は、高効率な有機太陽電池の形成に使用されます . これらの太陽電池は、軽量、柔軟性、低コスト生産の可能性などの利点があり、従来のシリコン系太陽電池にとって有望な代替手段となります .

抗ウイルスおよび抗腫瘍用途

2-ブロモチエノ[3,2-b]チオフェンを含む、チエノチオフェンのさまざまな異性体形態は、潜在的な抗ウイルスおよび抗腫瘍活性を示しています . これは、新しい治療薬の開発のための興味深い候補となることを意味します .

抗菌用途

チエノチオフェン誘導体は、抗菌特性も示しています . これは、新しい抗菌薬の開発におけるそれらの使用の可能性を開きます .

エレクトロルミネッセンスデバイス

チエノ[3,2-b]チオフェン化合物は、エレクトロルミネッセンスデバイスの製造に使用されます . これらのデバイスは、電流または強い電場に反応して光を放出し、ディスプレイ技術や固体照明などの分野で用途があります .

血小板凝集阻害剤

チエノチオフェン誘導体は、血小板凝集阻害剤として作用することが報告されています . これは、心臓病や脳卒中などの病気の予防と治療における潜在的な用途を示唆しています .

Safety and Hazards

作用機序

Target of Action

2-Bromothieno[3,2-b]thiophene is primarily used as an organic synthesis intermediate . It is often utilized in the synthesis of organic optoelectronic materials and fluorescent dyes . The primary targets of this compound are therefore the molecules and structures within these materials and dyes that it helps to form.

Mode of Action

The exact mode of action of 2-Bromothieno[3,2-b]thiophene depends on the specific synthesis process in which it is used. It generally acts as a building block, reacting with other compounds to form larger, more complex structures .

Biochemical Pathways

Instead, it is involved in chemical reactions that lead to the formation of optoelectronic materials and fluorescent dyes . These materials and dyes can then interact with light in specific ways, leading to their optoelectronic and fluorescent properties.

Result of Action

The primary result of the action of 2-Bromothieno[3,2-b]thiophene is the formation of organic optoelectronic materials and fluorescent dyes . These materials and dyes have a wide range of applications, including in organic batteries, solar cells, and field-effect transistors .

生化学分析

Biochemical Properties

2-Bromothieno[3,2-b]thiophene plays a role in various biochemical reactions, particularly in the synthesis of conjugated polymers. These polymers are used in organic electronic devices due to their excellent charge transport properties . The compound interacts with enzymes and proteins involved in the synthesis and degradation of these polymers. For example, it can be used as a building block in the synthesis of diketopyrrolopyrrole-based conjugated polymers, which are known for their high performance in thin-film transistors . The interactions between 2-Bromothieno[3,2-b]thiophene and these biomolecules are primarily based on its ability to form stable covalent bonds and participate in π-π stacking interactions .

Cellular Effects

2-Bromothieno[3,2-b]thiophene has been shown to influence various cellular processes, particularly in cells involved in organic electronic applications. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can enhance the charge transport properties of cells used in organic field-effect transistors, leading to improved device performance . Additionally, it may impact the expression of genes involved in the synthesis and degradation of conjugated polymers, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromothieno[3,2-b]thiophene involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins involved in the synthesis of conjugated polymers, thereby modulating their activity . It can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . The binding interactions are primarily based on the formation of stable covalent bonds and π-π stacking interactions, which enhance the stability and performance of the resulting polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromothieno[3,2-b]thiophene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cells used in organic electronic applications . These effects include changes in gene expression, cellular metabolism, and overall cell function .

Dosage Effects in Animal Models

The effects of 2-Bromothieno[3,2-b]thiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance the performance of organic electronic devices without causing significant toxicity . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-Bromothieno[3,2-b]thiophene is involved in various metabolic pathways, particularly those related to the synthesis and degradation of conjugated polymers . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can enhance the activity of enzymes involved in the synthesis of diketopyrrolopyrrole-based conjugated polymers, leading to increased production of these polymers .

Transport and Distribution

Within cells and tissues, 2-Bromothieno[3,2-b]thiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in organic electronic applications . The compound’s transport and distribution are influenced by its chemical properties, such as its ability to form stable covalent bonds and participate in π-π stacking interactions .

Subcellular Localization

The subcellular localization of 2-Bromothieno[3,2-b]thiophene is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications enhance the compound’s stability and effectiveness in organic electronic applications, such as organic field-effect transistors and organic photovoltaics . The localization of 2-Bromothieno[3,2-b]thiophene within the cell is essential for its role in modulating cellular processes and enhancing device performance .

特性

IUPAC Name |

5-bromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVUUBXHHYHQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481978 | |

| Record name | 2-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25121-82-8 | |

| Record name | 2-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

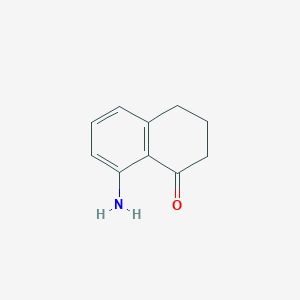

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

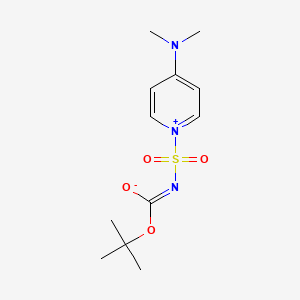

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

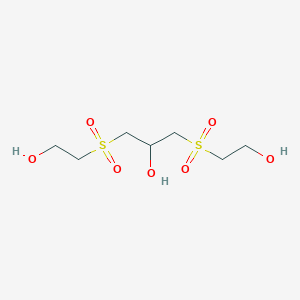

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)